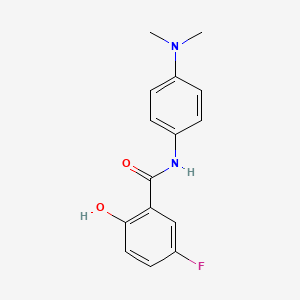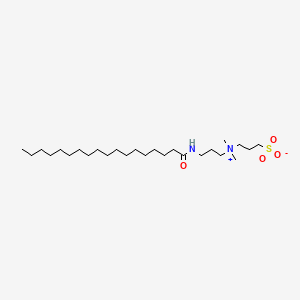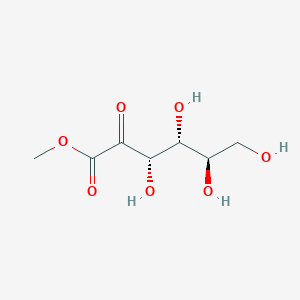
D-arabino-2-Hexulosonic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to slightly yellow crystalline substance that is soluble in water and some organic solvents . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Methyl 2-oxogluconate can be synthesized through the oxidation of glucose. The process involves the use of enzymes or acidic conditions to oxidize glucose into 2-ketogluconic acid. This intermediate is then esterified with methanol to produce methyl 2-oxogluconate . Industrial production methods typically follow similar routes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 2-oxogluconate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce various carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Methyl 2-oxogluconate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in metabolic studies and enzyme research.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of certain chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of methyl 2-oxogluconate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymatic reactions, leading to the formation of different metabolites. These interactions are crucial for its role in metabolic studies and its potential therapeutic effects .
Comparison with Similar Compounds
Methyl 2-oxogluconate can be compared with similar compounds such as:
- Methyl 2-keto-D-gluconate
- D-arabino-2-Hexulosonic acid, methyl ester
- Methyl D-fructosonate These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. Methyl 2-oxogluconate is unique due to its specific enzymatic interactions and its role in various metabolic pathways .
Properties
CAS No. |
21063-40-1 |
|---|---|
Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4-,5+/m1/s1 |
InChI Key |
KPHIBLNUVRGOGU-WDCZJNDASA-N |
Isomeric SMILES |
COC(=O)C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
COC(=O)C(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


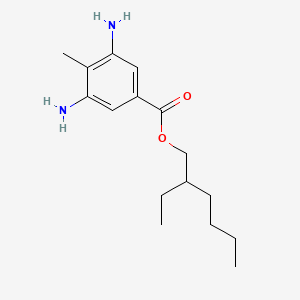

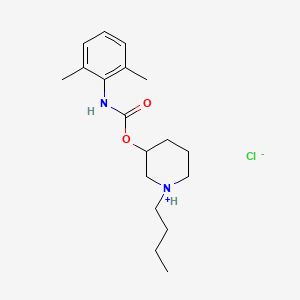

![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
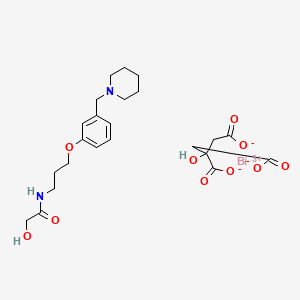
![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
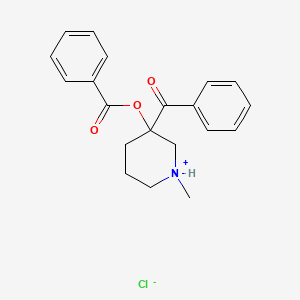
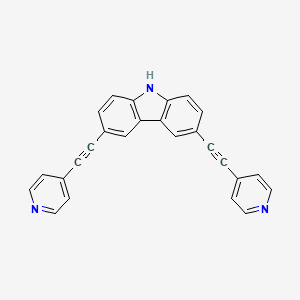
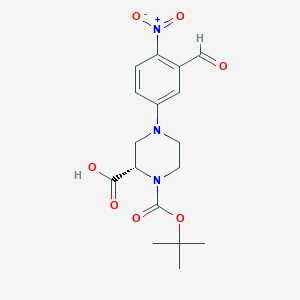
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)
